

# The Discovery and Development of LY-2456302 (Aticaprant): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

LY-2456302, also known as **aticaprant**, CERC-501, and JNJ-67953964, is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has undergone extensive preclinical and clinical development.[1] This document provides a comprehensive technical overview of LY-2456302, from its discovery and pharmacological characterization to its evaluation in clinical trials for major depressive disorder (MDD) and other conditions. Key quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the compound's development lifecycle. Despite a strong preclinical rationale and promising early-phase data, the development of **aticaprant** for MDD was discontinued in Phase 3 due to insufficient efficacy.[2] [3] This whitepaper serves as a detailed case study on the translation of a novel neurobiological target from discovery to late-stage clinical evaluation.

### **Introduction and Rationale**

The endogenous dynorphin/kappa-opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the pathophysiology of stress, anhedonia, and addictive behaviors.[2][4] Activation of KORs, often in response to stress, can lead to dysphoria and a negative affective state, counteracting the brain's reward circuits.[5] Consequently, antagonism of the KOR was identified as a promising therapeutic strategy for mood and substance use disorders.[6] LY-



2456302 was developed by Eli Lilly as a novel, orally bioavailable small molecule KOR antagonist with improved drug-like properties compared to earlier research tools like norbinaltorphimine (nor-BNI) and JDTic, which were limited by long-lasting, quasi-irreversible pharmacodynamic effects.[2][7]

# **Pharmacological Profile**

LY-2456302 is a high-affinity, selective KOR antagonist.[8] Its pharmacological properties have been characterized through a series of in vitro and in vivo studies.

## **Receptor Binding Affinity**

Radioligand binding assays were conducted to determine the affinity of LY-2456302 for human opioid receptors. These studies demonstrated high affinity for the KOR with significant selectivity over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[6]

| Receptor    | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
|-------------|---------------------------|---------------------|
| Kappa (KOR) | 0.81 - 0.949              | -                   |
| Mu (MOR)    | 24.0                      | ~30-fold            |
| Delta (DOR) | 155 - 175                 | ~175-200-fold       |

Table 1: Opioid Receptor Binding Affinities of LY-2456302. Data compiled from multiple sources.[1][6][9]

### **Pharmacokinetics**

The pharmacokinetic profile of LY-2456302 has been evaluated in both preclinical species and humans, demonstrating properties suitable for clinical development.[8][10]



| Parameter                             | Value        | Species |
|---------------------------------------|--------------|---------|
| Time to Maximum  Concentration (tmax) | 1-2 hours    | Human   |
| Oral Bioavailability (F)              | 25%          | Human   |
| Terminal Half-life (t½)               | ~30-40 hours | Human   |
| In vivo ED50 (central KOR occupancy)  | 0.33 mg/kg   | Rodent  |

Table 2: Key Pharmacokinetic Parameters of LY-2456302.[8][10]

## **Preclinical Efficacy**

The therapeutic potential of LY-2456302 was assessed in several predictive animal models of depression and addiction.

## **Antidepressant-like Effects**

In the mouse forced swim test, a standard model for evaluating antidepressant efficacy, LY-2456302 demonstrated a significant reduction in immobility time, comparable to established antidepressants like imipramine.[10][11] Furthermore, it showed synergistic effects when co-administered with citalopram and imipramine.[10]

### **Effects on Ethanol Self-Administration**

In alcohol-preferring (P) rats, LY-2456302 was shown to reduce ethanol self-administration.[10] [11] Notably, unlike the non-selective opioid antagonist naltrexone, LY-2456302 did not exhibit significant tolerance with repeated dosing.[10]

## **Clinical Development**

The clinical development of LY-2456302, under various designations (CERC-501, JNJ-67953964), progressed from Phase 1 safety and tolerability studies to a large-scale Phase 3 program for Major Depressive Disorder.

### **Phase 1 Studies**



Single and multiple ascending dose studies in healthy subjects demonstrated that LY-2456302 was well-tolerated at doses ranging from 2 mg to 60 mg.[8][12] No clinically significant safety findings were observed, even with co-administration of ethanol.[8]

## **Receptor Occupancy and Biomarker Studies**

Positron Emission Tomography (PET) imaging in humans confirmed that LY-2456302 readily crosses the blood-brain barrier and engages central KORs in a dose-dependent manner.[1] A single 10 mg dose resulted in nearly complete saturation of brain KORs.[1]

| Dose   | KOR Occupancy (at 2.5 hours) | KOR Occupancy (at 24 hours) |
|--------|------------------------------|-----------------------------|
| 0.5 mg | 35%                          | 19%                         |
| 10 mg  | 94%                          | -                           |
| 25 mg  | -                            | 82%                         |

Table 3: Brain Kappa-Opioid Receptor Occupancy of LY-2456302 in Humans.[1]

Pupillometry studies were used as a translational biomarker to assess the in vivo selectivity of LY-2456302. While the non-selective opioid antagonist naltrexone completely blocked fentanyl-induced miosis, LY-2456302 only showed significant mu-opioid receptor antagonism at higher doses (25 mg and 60 mg), with minimal to no effect at 4-10 mg.[13]

## **Phase 2 and 3 Studies in Major Depressive Disorder**

Phase 2 studies provided initial evidence of efficacy for LY-2456302 as an adjunctive treatment for patients with MDD who had an inadequate response to standard antidepressants.[9] However, the extensive Phase 3 VENTURA program was ultimately discontinued in March 2025 due to a lack of sufficient efficacy.[2][3]

# Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LY-2456302 for human opioid receptors.



#### · Methodology:

- Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human KOR, MOR, or DOR were prepared.
- Radioligand: [3H]diprenorphine was used as the radioligand.
- Assay: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of LY-2456302.
- Detection: Bound radioactivity was measured using liquid scintillation counting.
- Data Analysis: IC50 values were determined and converted to Ki values using the Cheng-Prusoff equation.

### **Mouse Forced Swim Test**

- Objective: To assess the antidepressant-like effects of LY-2456302.
- Methodology:
  - Apparatus: A cylindrical tank filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape.
  - Procedure: Mice were individually placed in the water tank for a 6-minute session.
  - Data Collection: The duration of immobility during the last 4 minutes of the test was recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
  - Treatment: LY-2456302 or a vehicle control was administered orally prior to the test.

### **Ethanol Self-Administration in Rats**

- Objective: To evaluate the effect of LY-2456302 on alcohol-seeking behavior.
- Methodology:
  - Apparatus: Operant conditioning chambers equipped with two levers.



- Procedure: Alcohol-preferring (P) rats were trained to press a lever to receive a reinforcement of an ethanol solution. A second lever was inactive.
- Data Collection: The number of lever presses on the active lever was recorded as a measure of ethanol self-administration.
- Treatment: LY-2456302 or a vehicle control was administered prior to the selfadministration sessions.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of LY-2456302 on the KOR signaling pathway.



Click to download full resolution via product page

Caption: Development pipeline of LY-2456302 from discovery to discontinuation.

### Conclusion

LY-2456302 (aticaprant) represents a significant effort in the development of a selective KOR antagonist for the treatment of major depressive disorder. The compound demonstrated a favorable pharmacological profile, with high affinity and selectivity for the KOR, good oral bioavailability, and a half-life suitable for once-daily dosing. Preclinical studies provided a strong rationale for its antidepressant and anti-addictive potential. Early clinical trials confirmed target engagement and suggested a favorable safety profile. However, the failure to demonstrate sufficient efficacy in late-stage clinical trials underscores the challenges of translating preclinical findings in neuropsychiatry to clinical success. The comprehensive dataset generated during the development of LY-2456302 remains a valuable resource for the scientific community and will inform future drug discovery efforts targeting the kappa-opioid receptor system.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiation of ethanol self-administration in the rat using sucrose substitution in a sipper-tube procedure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Mouse Forced Swim Test [jove.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- To cite this document: BenchChem. [The Discovery and Development of LY-2456302 (Aticaprant): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605669#discovery-and-development-of-ly-2456302]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com